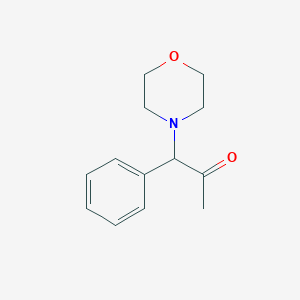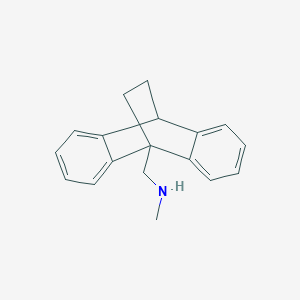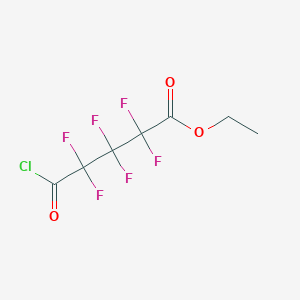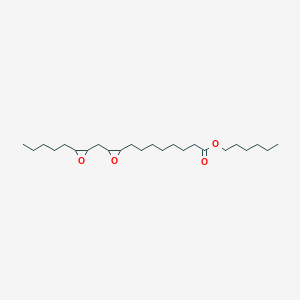
2,5-二溴-3-硝基吡啶
概述
描述
2,5-Dibromo-3-nitropyridine is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of 2,5-Dibromo-3-nitropyridine involves a suspension of 5-bromo-3-nitro-pyridin-2-ol in toluene, to which DMF is added. The mixture is heated to 90°C and a solution of POBr3 in toluene is added dropwise at 90°C. The reaction mixture is stirred at that temperature for 16 hours . Another method involves the oxidative polymerization of aromatic compounds and organometallic polycondensation of dihalo or dimetallated aromatic compounds .Molecular Structure Analysis
The molecular formula of 2,5-Dibromo-3-nitropyridine is C5H2Br2N2O2 and its molecular weight is 281.89 .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis
2,5-Dibromo-3-nitropyridine is a solid substance with a melting point of 92.0 to 96.0 °C. It is soluble in methanol .科学研究应用
Organic Synthesis Intermediate
2,5-Dibromo-3-nitropyridine: is widely used as an intermediate in organic synthesis . Its bromine and nitro groups make it a versatile reagent for various substitution reactions, enabling the synthesis of complex organic molecules. This compound is particularly valuable in constructing pyridine rings, which are a core structure in many pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research, 2,5-Dibromo-3-nitropyridine serves as a building block for the development of new drugs . It is used to synthesize compounds with potential therapeutic effects, including antiviral, antibacterial, and anti-inflammatory agents. Its role in creating novel molecules makes it an essential reagent in drug discovery and medicinal chemistry.
Material Science
This compound finds applications in material science, particularly in the development of organic electronic materials . Its electronic properties can be harnessed to create components for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to the advancement of flexible and wearable electronic devices.
Analytical Chemistry
2,5-Dibromo-3-nitropyridine: is utilized in analytical chemistry as a standard or reference compound in various chromatographic and spectroscopic methods . It helps in the calibration of instruments and validation of analytical procedures, ensuring the accuracy and reliability of chemical analyses.
Environmental Science
In environmental science, this compound is used to study the degradation pathways and environmental fate of nitroaromatic compounds . Understanding its breakdown products and interaction with environmental factors is crucial for assessing the ecological impact of related chemicals.
Laboratory Research and Development
As a reagent, 2,5-Dibromo-3-nitropyridine is employed in laboratory research and development processes . It is used in the synthesis of various chemical compounds for research purposes, aiding in the exploration of new reactions and the development of synthetic methodologies.
作用机制
Target of Action
It is used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Biochemical Pathways
Nitropyridines can be synthesized from 3-nitropyridine, which forms 5-nitropyridine-2-sulfonic acid in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines can be synthesized .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c .
安全和危害
属性
IUPAC Name |
2,5-dibromo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWPJCAKRVADO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305387 | |
| Record name | 2,5-Dibromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-nitropyridine | |
CAS RN |
15862-37-0 | |
| Record name | 2,5-Dibromo-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 170627 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15862-37-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dibromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromo-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


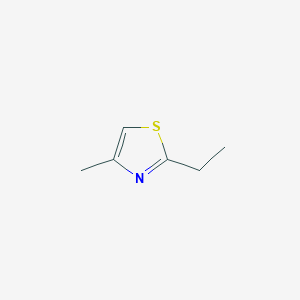

![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)

![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)
